1-(1-{2-[(3aR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]-2-oxoethyl}piperidin-4-yl)-N-methyl-2-oxoindoline-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ARN 14494 is a potent inhibitor of serine palmitoyltransferase, an enzyme involved in the synthesis of sphingolipids. This compound has shown significant potential in neuroprotection and anti-inflammatory applications, particularly in the context of Alzheimer’s disease research .
Preparation Methods
Synthetic Routes and Reaction Conditions
ARN 14494 is synthesized through a multi-step process involving the condensation of various organic molecules. The key steps include the formation of a hexahydrocyclopenta[c]pyrrol-2(1H)-yl intermediate, followed by its coupling with a piperidinyl derivative. The final product is obtained through a series of purification steps to ensure high purity (≥98%) .
Industrial Production Methods
While specific industrial production methods for ARN 14494 are not widely documented, the synthesis typically involves standard organic synthesis techniques such as condensation reactions, purification through chromatography, and crystallization. The compound is stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
ARN 14494 primarily undergoes inhibition reactions where it interacts with serine palmitoyltransferase. It does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions
The synthesis of ARN 14494 involves reagents such as hexahydrocyclopenta[c]pyrrol-2(1H)-yl and piperidinyl derivatives. The reactions are typically carried out in solvents like dimethyl sulfoxide and ethanol .
Major Products
The major product of the synthesis is ARN 14494 itself, which is a potent inhibitor of serine palmitoyltransferase. No significant by-products are reported under optimized reaction conditions .
Scientific Research Applications
ARN 14494 has a wide range of applications in scientific research:
Mechanism of Action
ARN 14494 exerts its effects by inhibiting serine palmitoyltransferase, thereby reducing the synthesis of long-chain ceramides and dihydroceramides. This inhibition leads to decreased production of pro-inflammatory cytokines and oxidative stress-related enzymes such as inducible nitric oxide synthase and cyclooxygenase-2. The compound also protects neurons from beta-amyloid-induced neurotoxicity through mechanisms involving anti-oxidation, anti-apoptosis, and anti-inflammation .
Comparison with Similar Compounds
Similar Compounds
Myriocin: Another potent inhibitor of serine palmitoyltransferase, but with a different molecular structure.
Fumonisin B1: Inhibits ceramide synthase, another enzyme in the sphingolipid metabolism pathway.
L-cycloserine: Inhibits serine palmitoyltransferase but is less potent compared to ARN 14494.
Uniqueness
ARN 14494 is unique due to its high potency and selectivity for serine palmitoyltransferase. Its ability to inhibit the synthesis of long-chain ceramides and dihydroceramides makes it particularly valuable in Alzheimer’s disease research .
Properties
Molecular Formula |
C24H32N4O3 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-[1-[2-[(3aR,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide |
InChI |
InChI=1S/C24H32N4O3/c1-25-24(31)16-5-6-21-19(11-16)12-22(29)28(21)20-7-9-26(10-8-20)15-23(30)27-13-17-3-2-4-18(17)14-27/h5-6,11,17-18,20H,2-4,7-10,12-15H2,1H3,(H,25,31)/t17-,18+ |
InChI Key |
TYZOOEYUTZDYPB-HDICACEKSA-N |
Isomeric SMILES |
CNC(=O)C1=CC2=C(C=C1)N(C(=O)C2)C3CCN(CC3)CC(=O)N4C[C@H]5CCC[C@H]5C4 |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)N(C(=O)C2)C3CCN(CC3)CC(=O)N4CC5CCCC5C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.